molecular formula C16H16ClNO5 B1392728 3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid CAS No. 1242926-34-6

3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid

Cat. No. B1392728
M. Wt: 337.75 g/mol
InChI Key: DMKLSZDLNZOCLK-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H16ClNO5 and its molecular weight is 337.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Comenic Acid Derivatives : A study by Kletskov et al. (2018) involved the synthesis of isoxazole and isothiazole derivatives of comenic acid. These derivatives exhibited a synergetic effect when used in mixtures with Temobel, an antitumor drug used in brain tumors chemotherapy (Kletskov et al., 2018).

Structural and Chemical Properties

  • Methyl Ester Synthesis : Kumarasinghe et al. (2009) focused on synthesizing a related compound with an emphasis on correct identification of the regioisomer formed. The study highlighted the importance of single-crystal X-ray analysis in determining the structure of such compounds (Kumarasinghe et al., 2009).

Biomedical Applications

  • Potential for Inflammatory Disease Regulation : Ryzhkova et al. (2020) synthesized a compound similar to the one and identified its potential in regulating inflammatory diseases, as indicated by docking studies in their research (Ryzhkova et al., 2020).

Antimicrobial and Anticancer Potential

  • Novel Pyrazole Derivatives : A study by Hafez et al. (2016) synthesized derivatives from a compound similar to 3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid. These derivatives showed significant antimicrobial and anticancer activity, sometimes exceeding the efficacy of reference drugs (Hafez et al., 2016).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(oxan-2-yloxymethyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5/c17-11-6-4-10(5-7-11)15-14(16(19)20)12(23-18-15)9-22-13-3-1-2-8-21-13/h4-7,13H,1-3,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKLSZDLNZOCLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC2=C(C(=NO2)C3=CC=C(C=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid
Reactant of Route 3
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid
Reactant of Route 4
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid
Reactant of Route 5
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-(4-Chlorophenyl)-5-[(tetrahydro-2H-pyran-2-yloxy)methyl]isoxazole-4-carboxylic acid

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